molecular formula C20H24N2O4 B2758334 4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol CAS No. 325474-81-5

4,4'-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol

Cat. No.: B2758334
CAS No.: 325474-81-5
M. Wt: 356.422
InChI Key: SUCZNLSDAFHCOI-BMJUYKDLSA-N
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Description

4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol is an organic compound characterized by its unique structure, which includes two phenol groups connected by a diene-diyl linkage containing oxygen and nitrogen atoms

Mechanism of Action

Target of Action

The primary target of the compound, also known as 4-[(1Z,11Z)-12-(4-HYDROXYPHENYL)-5,8-DIOXA-2,11-DIAZADODECA-1,11-DIEN-1-YL]PHENOL, is hexavalent chromium (Cr (VI)) ions . These ions are a serious environmental pollutant and pose various health problems, including liver damage, pulmonary congestion, and carcinogenic effects .

Mode of Action

The compound interacts with its target through a process of adsorption . It is synthesized into a new resin and immobilized onto silica gel modified with 3-chloropropyltrimethoxy silane (CPTS). This modified structure, referred to as Si-TRA, is then used to adsorb Cr (VI) ions from aqueous solutions and industrial wastewater .

Biochemical Pathways

The compound affects the biochemical pathway of chromium bioaccumulation . By adsorbing Cr (VI) ions, it prevents these heavy metals from entering the water supply and accumulating in the bodies of humans and animals .

Pharmacokinetics

The study indicates that the compound’s effectiveness in adsorbing cr (vi) ions is influenced by factors such as concentration, temperature, amount of metal ions, contact time, and ph .

Result of Action

The result of the compound’s action is the successful removal of Cr (VI) ions from the samples of industrial wastewater . This reduces the level of chromium contamination in the water supply, thereby mitigating the associated health risks .

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. These include the concentration of Cr (VI) ions , the temperature of the environment, the pH of the solution, and the contact time between the compound and the ions . The compound has been shown to be effective in both aqueous solutions and industrial wastewater vapor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and diene precursors.

    Formation of the Diene-Diyl Linkage: The key step involves the formation of the diene-diyl linkage, which can be achieved through a series of condensation reactions. This often requires the use of catalysts and specific reaction conditions to ensure the correct configuration (1Z,11Z) is obtained.

    Incorporation of Oxygen and Nitrogen Atoms:

Industrial Production Methods

In an industrial setting, the production of 4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process, ensuring consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.

    Purification Processes: Implementing purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The diene-diyl linkage can be reduced to a saturated chain using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Saturated diene-diyl derivatives.

    Substitution Products: Nitro- or halogen-substituted phenols.

Scientific Research Applications

4,4’-((1Z,11Z)-5,8-dioxa-2,11-diazadodeca-1,11-diene-1,12-diyl)diphenol has several scientific research applications:

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Polymer Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antioxidant Activity: Evaluated for its antioxidant properties, which can protect cells from oxidative stress.

Medicine

    Drug Development: Investigated as a scaffold for the development of new therapeutic agents due to its unique structure and reactivity.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

Comparison with Similar Compounds

Similar Compounds

    4,4’-((1Z,11Z)-2,5,8,11-tetraazadodeca-1,8-diene-1,11-diyl)diphenol: Similar structure but with additional nitrogen atoms, leading to different reactivity and applications.

    Bisphenol A: A well-known compound with two phenol groups, but lacking the diene-diyl linkage, resulting in different chemical properties.

Properties

IUPAC Name

4-[2-[2-[2-[(4-hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-19-5-1-17(2-6-19)15-21-9-11-25-13-14-26-12-10-22-16-18-3-7-20(24)8-4-18/h1-8,15-16,23-24H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCZNLSDAFHCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NCCOCCOCCN=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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